molecular formula C20H24N2O3S B2917261 N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide CAS No. 942006-39-5

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

Cat. No.: B2917261
CAS No.: 942006-39-5
M. Wt: 372.48
InChI Key: OGHONPJURDXLJH-UHFFFAOYSA-N
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Description

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is a unique chemical compound that has garnered interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonamide group attached to a tetrahydroquinoline ring, which imparts distinct chemical properties.

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit the nlrp3 inflammasome , a protein complex involved in the immune response. The NLRP3 inflammasome plays a crucial role in the production of proinflammatory cytokines, contributing to the inflammatory response in various diseases .

Mode of Action

Based on its structural similarity to other nlrp3 inflammasome inhibitors , it can be hypothesized that it might interact with the NLRP3 inflammasome, inhibiting its activation and subsequent production of proinflammatory cytokines.

Biochemical Pathways

Given its potential role as an nlrp3 inflammasome inhibitor , it may impact the inflammatory response pathways. Inhibition of the NLRP3 inflammasome can prevent the production of proinflammatory cytokines, thereby modulating the inflammatory response.

Result of Action

If it acts as an nlrp3 inflammasome inhibitor , it could potentially reduce the production of proinflammatory cytokines, thereby modulating the inflammatory response in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide involves multiple steps:

  • Preparation of Intermediate Tetrahydroquinoline: Starting from a quinoline derivative, the compound undergoes hydrogenation using a metal catalyst like palladium or platinum to form 1,2,3,4-tetrahydroquinoline.

  • Sulfonation: The tetrahydroquinoline intermediate is reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the phenylsulfonyl group, forming N-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline.

  • Amidation: The final step involves reacting the sulfonated tetrahydroquinoline with pivaloyl chloride to form this compound. This reaction typically requires the presence of a base like pyridine or triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound often employs large-scale hydrogenation reactors for the initial reduction step, followed by automated sulfonation and amidation processes. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The tetrahydroquinoline ring can undergo oxidation to form quinoline derivatives.

  • Reduction: Although less common, further reduction of the sulfonamide group could occur under specific conditions.

  • Substitution: The phenylsulfonyl group is prone to nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

  • Reduction: Metal catalysts like palladium on carbon can be used for reduction reactions.

  • Substitution: Strong nucleophiles like alkoxides or amines can facilitate substitution reactions.

Major Products

  • Oxidation Products: Quinoline derivatives.

  • Reduction Products: Various reduced forms of the tetrahydroquinoline ring.

  • Substitution Products: Compounds with replaced phenylsulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is studied for its unique reactivity and potential as an intermediate in the synthesis of complex organic molecules.

Biology

In biological research, this compound is explored for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medicinally, it is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

Industrially, this compound is utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

  • N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide

  • N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Uniqueness

Compared to similar compounds, N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide stands out due to the presence of the bulky pivaloyl group, which can influence its steric properties and reactivity. This makes it particularly useful in applications where spatial considerations are crucial.

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Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-20(2,3)19(23)21-16-11-12-18-15(14-16)8-7-13-22(18)26(24,25)17-9-5-4-6-10-17/h4-6,9-12,14H,7-8,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHONPJURDXLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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